N-(pyridin-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, an isoxazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the isoxazole core.
Cyclopropanation: The cyclopropane ring can be introduced via a Simmons-Smith reaction or a similar cyclopropanation method.
Amidation: The final step involves the formation of the amide bond, typically through a reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines or alcohols from the isoxazole ring.
Substitution: Various substituted derivatives on the pyridine ring.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(pyridin-2-ylmethyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(pyridin-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties
Biological Activity
N-(pyridin-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a pyridine ring, an isoxazole moiety, and a cyclopropanecarboxamide group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Isoxazole Ring : Utilizing appropriate precursors such as thiophene derivatives and nitrile compounds.
- Cyclopropanation : Employing cyclopropanation reactions to incorporate the cyclopropane moiety.
- Pyridine Substitution : Introducing the pyridine ring through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyridine and isoxazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
The compound's structural similarity to known antiparasitic agents suggests potential efficacy against parasites. Dihydroisoxazole derivatives have been documented for their ability to control parasitic infections in agricultural settings .
Neuropharmacological Effects
Studies on related compounds have demonstrated neuropharmacological effects, including anxiolytic and anticonvulsant properties. For example, thioalkyl derivatives of pyridine have shown promising results in activating behavior and reducing anxiety .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Pyridine Ring : Essential for binding to biological targets.
- Isoxazole Moiety : Contributes to the compound's ability to interact with various receptors.
- Cyclopropane Structure : Influences the pharmacokinetics and overall stability of the compound.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine-based compounds, including derivatives similar to this compound. Results indicated that these compounds exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL .
Study 2: Antiparasitic Properties
In a controlled trial, a dihydroisoxazole derivative demonstrated significant efficacy in reducing parasitic load in infected animal models, suggesting that modifications to the isoxazole structure can enhance antiparasitic activity .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(19-11-12-4-1-2-8-18-12)17(6-7-17)15-10-13(22-20-15)14-5-3-9-23-14/h1-5,8-10H,6-7,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLJLWUVNSGYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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